molecular formula C15H10BrFN2OS B2643112 (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide CAS No. 476283-05-3

(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide

Cat. No.: B2643112
CAS No.: 476283-05-3
M. Wt: 365.22
InChI Key: YZMJZCSQYYDDDH-OBGWFSINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives. This compound is characterized by the presence of a bromine atom at the 6th position, a methyl group at the 3rd position of the benzo[d]thiazole ring, and a fluorobenzamide moiety. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide typically involves the following steps:

    Formation of the Benzo[d]thiazole Ring: The initial step involves the cyclization of 2-aminothiophenol with a suitable brominated precursor to form 6-bromo-3-methylbenzo[d]thiazole.

    Ylidene Formation: The benzo[d]thiazole derivative is then reacted with an appropriate aldehyde or ketone to form the ylidene intermediate.

    Amidation: The final step involves the reaction of the ylidene intermediate with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the benzo[d]thiazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced benzo[d]thiazole derivatives.

    Substitution: Formation of substituted benzo[d]thiazole derivatives with various functional groups.

Scientific Research Applications

(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide
  • (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide
  • (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-chlorobenzamide

Uniqueness

(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide is unique due to the specific combination of bromine, methyl, and fluorobenzamide groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrFN2OS/c1-19-12-6-5-10(16)8-13(12)21-15(19)18-14(20)9-3-2-4-11(17)7-9/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZMJZCSQYYDDDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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